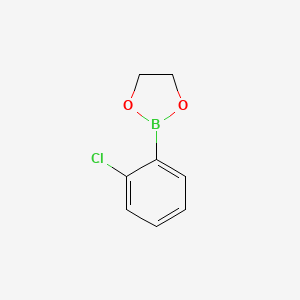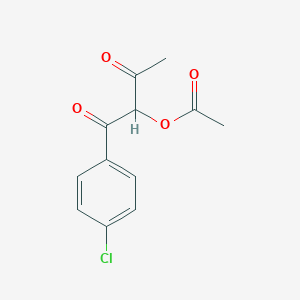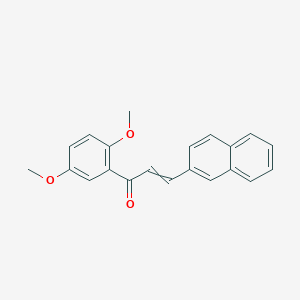![molecular formula C19H19FN2O2 B14202305 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione CAS No. 918145-52-5](/img/structure/B14202305.png)
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione is a complex organic compound that belongs to the class of phenylpyridines. These compounds are characterized by the presence of a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general procedure includes the preparation of the boron reagent, followed by its coupling with the appropriate aryl halide in the presence of a palladium catalyst.
Análisis De Reacciones Químicas
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparación Con Compuestos Similares
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione can be compared to other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918145-52-5 |
|---|---|
Fórmula molecular |
C19H19FN2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H19FN2O2/c20-16-7-2-1-6-15(16)17-11-10-14(13-21-17)5-4-12-22-18(23)8-3-9-19(22)24/h1-2,6-7,10-11,13H,3-5,8-9,12H2 |
Clave InChI |
RWIIWQJEHBEIJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)




![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)

![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)



![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
